molecular formula C15H17N3O3 B2429211 N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide CAS No. 1251603-46-9

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide

Cat. No.: B2429211
CAS No.: 1251603-46-9
M. Wt: 287.319
InChI Key: SCSNHTQZDSWJQM-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom at the 5-position of the pyrimidine ring, and a methoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-pyrimidinecarboxylic acid with 2-ethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings depending on the desired reaction.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide can be compared with other similar pyrimidine derivatives, such as:

  • N~5~-(2-methoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide
  • N~5~-(2-ethoxybenzyl)-2-chloro-5-pyrimidinecarboxamide
  • N~5~-(2-ethoxybenzyl)-2-methyl-5-pyrimidinecarboxamide

These compounds share structural similarities but differ in the substituents attached to the pyrimidine ring. The unique combination of the ethoxybenzyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-13-7-5-4-6-11(13)8-16-14(19)12-9-17-15(20-2)18-10-12/h4-7,9-10H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNHTQZDSWJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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